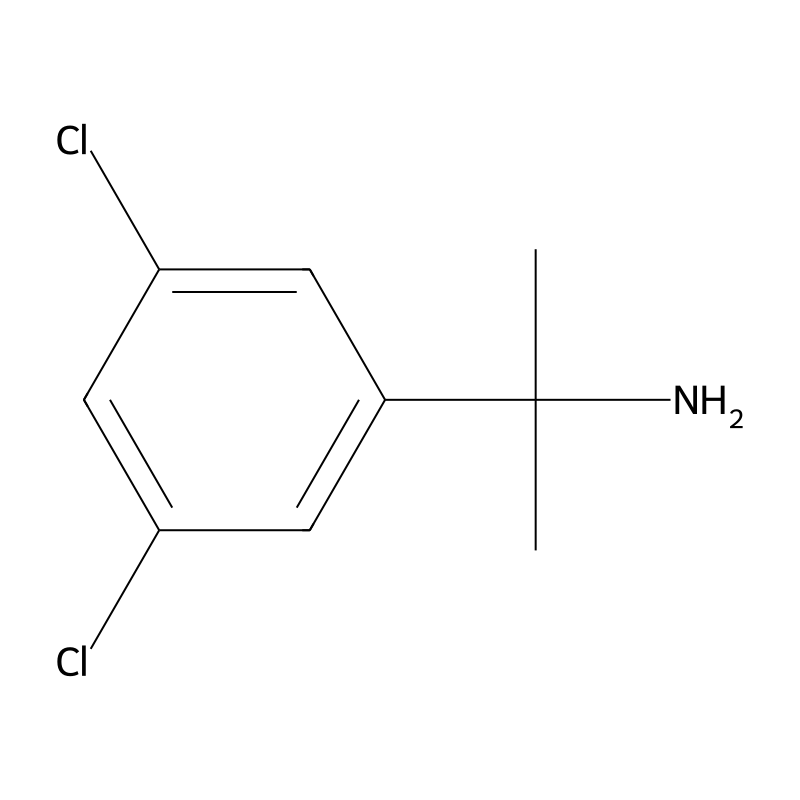2-(3,5-Dichlorophenyl)propan-2-amine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-(3,5-Dichlorophenyl)propan-2-amine, also known by its Chemical Abstracts Service number 129960-45-8, is an organic compound with the molecular formula C₉H₁₁Cl₂N. This compound features a dichlorophenyl group attached to a propan-2-amine structure, characterized by the presence of two chlorine atoms at the 3 and 5 positions of the phenyl ring. The compound has a molar mass of approximately 204.10 g/mol and is recognized for its potential biological activities and applications in medicinal chemistry .
There is no current research available on the mechanism of action of 2-DCPPA in biological systems.
- Medicinal Chemistry: The presence of the amine group and the dichlorophenyl ring suggests potential for the molecule to interact with biological systems. Researchers might explore its activity as a ligand for enzymes or receptors, with the goal of developing new therapeutic agents [].
- Material Science: The aromatic ring and amine functionality could impart interesting properties for applications in polymer chemistry or as a precursor for the synthesis of other materials.
The chemical reactivity of 2-(3,5-Dichlorophenyl)propan-2-amine can be explored through various reactions typical of amines and aromatic compounds. Key reactions include:
- N-Alkylation: This involves the introduction of alkyl groups to the nitrogen atom, which can modify its pharmacological properties.
- Electrophilic Aromatic Substitution: The dichlorophenyl group can undergo further substitutions, allowing for the synthesis of more complex derivatives.
- Reduction Reactions: The amine can be reduced to yield secondary or tertiary amines, altering its reactivity and biological activity.
Research indicates that 2-(3,5-Dichlorophenyl)propan-2-amine exhibits significant biological activity. It is known to interact with various neurotransmitter systems, making it a candidate for studies related to:
- CNS Stimulation: It may influence central nervous system activity due to its structural similarity to other psychoactive compounds.
- Enzyme Inhibition: The compound has been identified as an inhibitor of certain cytochrome P450 enzymes (e.g., CYP1A2 and CYP2D6), which are crucial for drug metabolism .
Several synthetic routes have been developed for producing 2-(3,5-Dichlorophenyl)propan-2-amine, including:
- Amination of Propenes: Using dichlorobenzene derivatives in the presence of reducing agents.
- Grignard Reactions: Employing Grignard reagents with appropriate precursors to introduce the dichlorophenyl moiety.
- Direct Amine Synthesis: Utilizing amination techniques on propan-2-ol derivatives under controlled conditions.
These methods allow for variations in yield and purity based on reaction conditions and starting materials .
The applications of 2-(3,5-Dichlorophenyl)propan-2-amine span several fields:
- Pharmaceutical Research: As a lead compound in developing new drugs targeting neurological disorders.
- Chemical Biology: Used as a tool compound for studying enzyme activity and metabolic pathways.
- Agricultural Chemistry: Potentially applicable in developing agrochemicals due to its structural properties.
Interaction studies involving 2-(3,5-Dichlorophenyl)propan-2-amine focus on its binding affinity and inhibitory effects on various receptors and enzymes. Notable findings include:
- Binding Studies: Investigations into how this compound interacts with serotonin and dopamine receptors.
- Metabolic Pathway Analysis: Understanding how it influences metabolic enzymes can provide insights into drug-drug interactions.
These studies are crucial for assessing the safety and efficacy of potential therapeutic uses .
Several compounds share structural similarities with 2-(3,5-Dichlorophenyl)propan-2-amine. Here are some notable examples:
| Compound Name | Similarity Score | Key Features |
|---|---|---|
| 1-(4-Chlorophenyl)cyclopropanamine | 0.91 | Contains a cyclopropane ring |
| (R)-1-(3-Chlorophenyl)-2-methylpropan-1-amine | 0.89 | Methyl substitution at the propan chain |
| 2-(2,4-Dichlorophenyl)propan-2-amine hydrochloride | 0.88 | Hydrochloride salt form |
| 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride | 0.87 | Hydrochloride salt form with methyl substitution |
| (R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride | 0.85 | Ethane backbone instead of propane |
These compounds highlight the uniqueness of 2-(3,5-Dichlorophenyl)propan-2-amine due to its specific dichlorination pattern and propanamine structure, which may confer distinct biological activities compared to its analogs .
XLogP3
GHS Hazard Statements
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]
Pictograms

Corrosive








